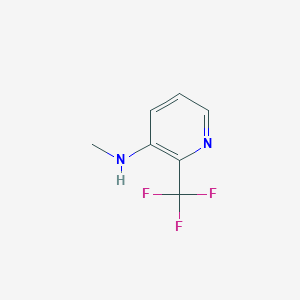
N-methyl-2-(trifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, is reacted with a methylamine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(trifluoromethyl)pyridin-3-amine may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
N-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while nucleophilic substitution can produce a variety of substituted pyridines .
科学的研究の応用
N-methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 6-(trifluoromethyl)-3-pyridinamine
- N-(4-methyl-3-(3-pyrimidin-4-ylpyridin-2-yl)amino)phenyl-3
Uniqueness
N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets . This makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .
特性
分子式 |
C7H7F3N2 |
|---|---|
分子量 |
176.14 g/mol |
IUPAC名 |
N-methyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-5-3-2-4-12-6(5)7(8,9)10/h2-4,11H,1H3 |
InChIキー |
ROPSOVSNHFBPRO-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


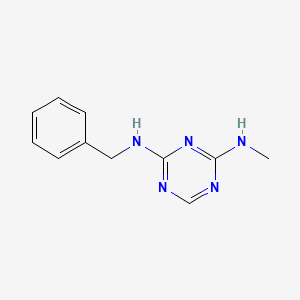
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)

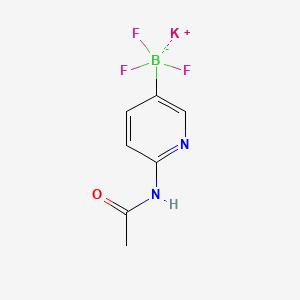
amine hydrochloride](/img/structure/B13458758.png)
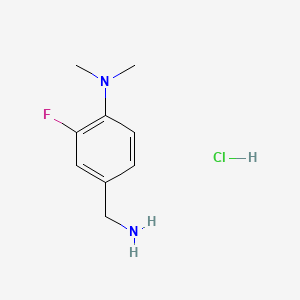
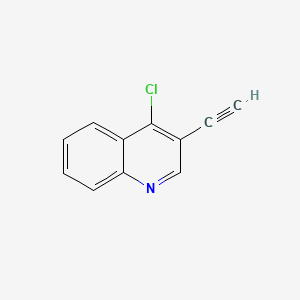

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)

